Naphthalen-1-yl pent-1-en-1-ylcarbamate

Catalog No.
S12305365
CAS No.
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naphthalen-1-yl pent-1-en-1-ylcarbamate

Product Name

Naphthalen-1-yl pent-1-en-1-ylcarbamate

IUPAC Name

naphthalen-1-yl N-[(E)-pent-1-enyl]carbamate

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-2-3-6-12-17-16(18)19-15-11-7-9-13-8-4-5-10-14(13)15/h4-12H,2-3H2,1H3,(H,17,18)/b12-6+

InChI Key

ZTVKXXMEZVOHPP-WUXMJOGZSA-N

Canonical SMILES

CCCC=CNC(=O)OC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CCC/C=C/NC(=O)OC1=CC=CC2=CC=CC=C21

Naphthalen-1-yl pent-1-en-1-ylcarbamate is an organic compound characterized by the presence of a naphthalene moiety linked to a pent-1-en-1-ylcarbamate group. This compound features a carbamate functional group, which is derived from the reaction of an amine with a carbonic acid derivative. The structure can be visualized as a naphthalene ring (a fused bicyclic aromatic hydrocarbon) attached to a pentene chain that contains a carbamate functional group. The molecular formula for Naphthalen-1-yl pent-1-en-1-ylcarbamate is C13H13NO2C_{13}H_{13}NO_2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Typical of compounds containing alkene and carbamate functionalities. Key reactions include:

  • Nucleophilic Substitution: The carbamate nitrogen can undergo nucleophilic attack by various nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water, the carbamate bond can be hydrolyzed to yield naphthalen-1-amine and carbon dioxide.
  • Addition Reactions: The double bond in the pentene moiety can react with electrophiles, leading to alkylation or addition of functional groups.

The synthesis of Naphthalen-1-yl pent-1-en-1-ylcarbamate typically involves several steps:

  • Formation of Pentene Derivative: Starting from a suitable alkene precursor, such as 1-pentene or its derivatives, through elimination reactions or via alkylation methods.
  • Carbamate Formation: Reacting the resultant alkene with an isocyanate or carbonic acid derivative in the presence of a catalyst or under heat to form the carbamate linkage.
  • Naphthalene Attachment: The naphthalene moiety can be introduced through Friedel-Crafts acylation or other coupling methods that facilitate the attachment of aromatic systems.

Naphthalen-1-yl pent-1-en-1-ylcarbamate has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for drug development due to its biological activity.
  • Agriculture: Potential use as a pesticide or herbicide given the biological properties of naphthalene derivatives.
  • Materials Science: Utilized in the development of polymers or coatings that require specific chemical functionalities.

Interaction studies involving Naphthalen-1-yl pent-1-en-1-ylcarbamate would typically focus on its binding affinity and activity against biological targets such as enzymes or receptors. Techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies could provide insights into its mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with Naphthalen-1-yl pent-1-en-1-ylcarbamate. A comparison highlights their uniqueness:

Compound NameStructure TypeUnique Features
NaphthalenesulfonamideSulfonamide derivativeContains a sulfonamide group; used in pharmaceuticals
Naphthalenecarboxylic acidCarboxylic acid derivativeExhibits acidity; used in organic synthesis
NaphthalenemethylamineAmino derivativeContains an amino group; potential for biological activity
3-Methyl-N-(naphthalenyl)butanamideAmide derivativeContains an amide bond; known for neuroprotective effects
4-(Naphthalenyloxy)butyric acidEster derivativeExhibits anti-inflammatory properties

Naphthalen-1-yl pent-1-en-1-ylcarbamate is unique due to its specific combination of naphthalene and carbamate functionalities, which may confer distinct biological activities not found in other similar compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types